Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl ester group, an aminomethyl group, and a bicyclic azabicyclohexane core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclohexane Core: The azabicyclohexane core can be synthesized through a [4+2] cycloaddition reaction, which involves the reaction of a diene with a dienophile under mild conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its unique bicyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)-1-carbamoyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate hydrochloride
- Tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different spatial arrangement and functional group orientation, leading to varied reactivity and interaction with molecular targets.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORGHNCLXWCXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-62-6 |
Source
|
Record name | tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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